

# Levofuraltadone ((S)-form of Furaltadone): A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *Furaltadone*

Cat. No.: *B1232739*

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## Executive Summary

Levofuraltadone is the levorotatory (S)-enantiomer of the synthetic nitrofuran antibiotic, furaltadone.[1] As a member of the nitrofuran class, it possesses a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[2] The presence of a chiral center in furaltadone leads to two stereoisomers, with the (S)-form, levofuraltadone, exhibiting specific interactions with bacterial enzymes.[1][3] This document provides an in-depth technical guide on the core properties of levofuraltadone, including its physicochemical characteristics, mechanism of action, synthesis, and toxicological profile, based on available scientific literature. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

## Physicochemical Properties

Levofuraltadone is a C-nitro compound and a member of the furan and morpholine classes.[4] Its chemical structure consists of a 5-nitrofuran ring, responsible for its redox-active antibacterial effects, linked to an oxazolidinone scaffold which has a morpholinomethyl group at the C5 position to enhance solubility.[3] While specific experimental data for the melting point and solubility of the pure (S)-enantiomer are not readily available, data for the racemic furaltadone and its hydrochloride salt provide a useful reference.

Table 1: Physicochemical Properties of Levofuraltadone and Related Compounds

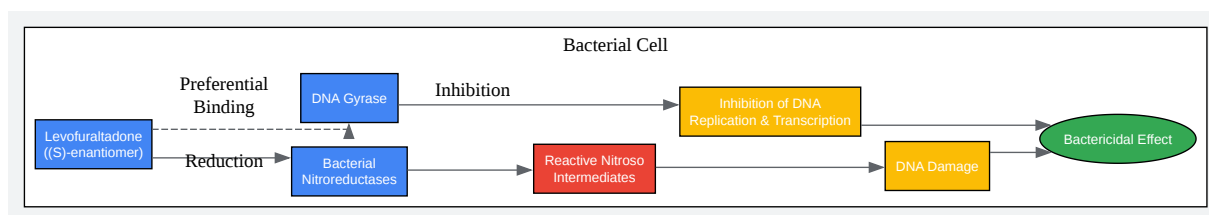
Property	Levofuraltadone	Furaltadone (Racemate)	Furaltadone HCl
IUPAC Name	(5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[4]	5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one[5]	5-morpholinomethyl-3(5-nitrofurfurylideneamino)-2 oxazolidone hydrochloride[2]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>4</sub> O <sub>6</sub> [4][6]	C <sub>13</sub> H <sub>16</sub> N <sub>4</sub> O <sub>6</sub> [1][5]	C <sub>13</sub> H <sub>17</sub> ClN <sub>4</sub> O <sub>6</sub> [7]
Molar Mass	324.29 g/mol [4][6]	324.29 g/mol [1]	360.75 g/mol [2][7]
Appearance	-	Yellow crystalline solid[3]	Yellow, crystalline, odorless powder (monohydrate form)[2]
CAS Number	3795-88-8[4]	139-91-3[1]	13146-28-6[7]
Melting Point	-	206°C (with decomposition)[8]	Approx. 240°C (with decomposition)[2]
Solubility	-	Soluble in methanol and ethanol; limited solubility in water.[3]	Water soluble[2]

## Pharmacology and Mechanism of Action

**Furaltadone**, as a nitrofuran antibiotic, is a potent bactericidal agent.[2] Its mechanism of action is tied to the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates are capable of damaging bacterial DNA, ribosomes, and other macromolecules, leading to cell death.

The stereochemistry of levofuraltadone plays a crucial role in its specific interactions. The (S)-enantiomer has been reported to preferentially bind to bacterial DNA gyrase.[3] This interaction is mediated by hydrogen bonding between the morpholine group of levofuraltadone and the Arg<sub>456</sub> residue of the enzyme.[3] Inhibition of DNA gyrase, a type II topoisomerase, prevents

the relaxation of supercoiled DNA, which is essential for DNA replication and transcription, thereby contributing to the compound's bactericidal effect.



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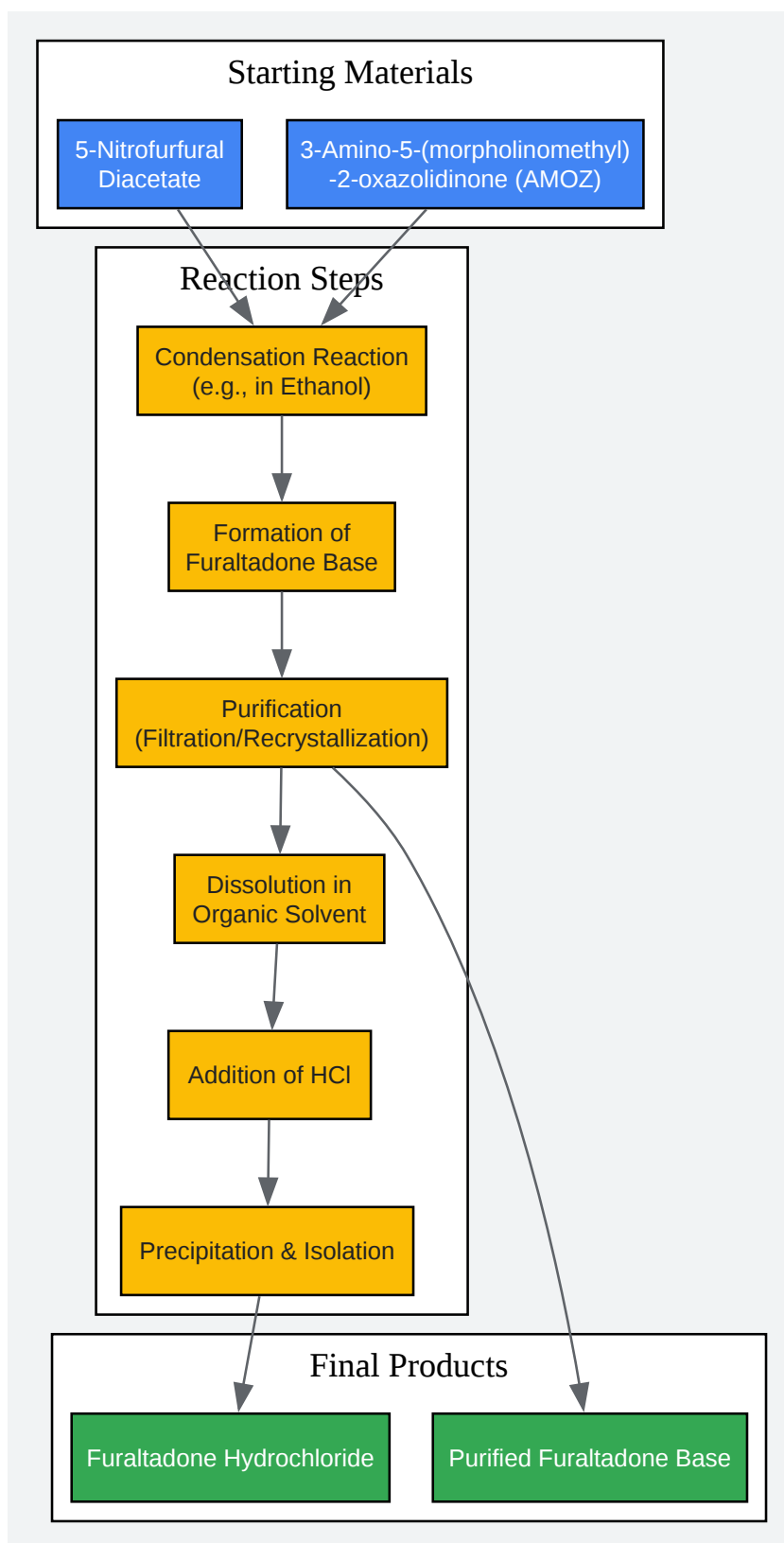
Proposed mechanism of action for Levofuraltadone.

## Antimicrobial Spectrum

**Furaltadone** is effective against a wide range of Gram-negative and Gram-positive pathogens, including species of *Salmonella*, *Escherichia*, *Proteus*, *Streptococcus*, and *Staphylococcus*.<sup>[2]</sup> It has been used in human medicine for urinary tract infections and as an antiprotozoal agent, notably for treating *Trypanosoma cruzi* infection in Chagas' disease.<sup>[1][4]</sup>

## Synthesis and Manufacturing

The synthesis of **furaltadone** is typically achieved through a condensation reaction between 5-nitrofurfuraldehyde (or a precursor like 5-nitrofurfural diacetate) and 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ), which serves as a key intermediate.<sup>[3][9][10]</sup> The resulting **furaltadone** base can then be converted to its hydrochloride salt.<sup>[9][10]</sup> To produce levofuraltadone specifically, either a stereoselective synthesis of the (S)-AMOZ intermediate or chiral separation of the final racemic mixture would be required.



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General workflow for the synthesis of **Furaltadone** and its HCl salt.

## General Experimental Protocol for Furaltadone Synthesis

The following protocol is a generalized procedure based on descriptions of the condensation reaction.[9][10] Optimization of solvents, temperature, and reaction times may be necessary.

- **Condensation:** Dissolve 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) and a molar equivalent of 5-nitro-2-furaldehyde (or its diacetate precursor) in a suitable solvent, such as ethanol, within a reaction vessel.
- **Reaction:** Allow the mixture to react. The reaction may proceed at room temperature or require gentle heating under reflux to form the **furaltadone** base, which may precipitate from the solution.
- **Isolation of Base:** Collect the crude **furaltadone** precipitate by filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
- **Purification:** Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to yield purified **furaltadone** base.[8]
- **Salt Formation:** Dissolve the purified **furaltadone** base in an appropriate organic solvent (e.g., ethanol).
- **Acidification:** Slowly add a calculated amount of hydrochloric acid (e.g., concentrated HCl or as a solution in ethanol) to the mixture with stirring.
- **Precipitation:** The **furaltadone** hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize product recovery.
- **Final Isolation:** Collect the **furaltadone** hydrochloride product by filtration, wash with a cold solvent, and dry under vacuum.

## Pharmacokinetic Properties

Detailed pharmacokinetic data for levof**furaltadone** in humans is scarce. However, a study in preruminant calves provides some insight into the behavior of racemic **furaltadone** following oral administration.

Table 2: Pharmacokinetic Parameters of **Furaltadone** in Preruminant Calves[11]

Parameter	Value	Conditions
Administration Route	Oral	Single dose
Dosage	14.0 mg/kg	Cross-over trial (n=5)
Tmax (Time to Peak Plasma Concentration)	~3 hours	-
Cmax (Peak Plasma Concentration)	2.5 µg/mL	-
Elimination Half-life (t <sub>1/2</sub> )	2.5 hours	-
Urinary Recovery	~2% of oral dose	Measured in 3 calves
Renal Clearance (unbound drug)	~0.42 mL/min/kg	Strongly related to urine flow

Note: The data presented is for racemic **furaltadone**, not specifically levofuraltadone, and was obtained from an animal model.

## Toxicological Profile

**Furaltadone** and other nitrofurans have been withdrawn from systemic use in many jurisdictions due to significant toxicity concerns. Residues are considered hazardous at any concentration due to potential carcinogenic and mutagenic effects.[1]

Table 3: Hazard and Toxicity Information for Levofuraltadone

Hazard Type	Classification & Statement	Source
GHS Classification	Warning H302: Harmful if swallowed H351: Suspected of causing cancer	PubChem[4]
Carcinogenicity	Category 2	PubChem[4]
Acute Oral Toxicity	Category 4	PubChem[4]
General Note	Furaltadone was formerly used orally but withdrawn due to toxicity.	ChEBI[5][8]

## Relationship Between Furaltadone Stereoisomers

**Furaltadone** possesses a single chiral center, resulting in two enantiomers: the (S)-form (levofuraltadone) and the (R)-form. The racemic mixture contains equal amounts of both. These forms can be converted into salts, such as the hydrochloride, for improved solubility and handling.

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